molecular formula C46H80O4 B037725 O-Palmityllongispinogenin CAS No. 122249-95-0

O-Palmityllongispinogenin

Cat. No. B037725
M. Wt: 697.1 g/mol
InChI Key: OPGQHWKKODQISN-ZWJGQMMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Palmityllongispinogenin is a steroidal saponin that is extracted from the roots of the plant Asparagus racemosus. It has been found to possess various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. In recent years, O-Palmityllongispinogenin has gained significant attention from the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of O-Palmityllongispinogenin is not fully understood. However, studies have suggested that it may induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. It has also been found to inhibit the NF-κB signaling pathway, which plays a key role in inflammation.

Biochemical And Physiological Effects

O-Palmityllongispinogenin has been found to possess various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit inflammation, and protect cells from oxidative damage. Additionally, O-Palmityllongispinogenin has been found to possess hepatoprotective properties, making it a potential candidate for the treatment of liver diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using O-Palmityllongispinogenin in lab experiments is its wide range of biological activities. It has been found to possess anticancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. Additionally, O-Palmityllongispinogenin is a natural compound that can be easily extracted from the roots of Asparagus racemosus.
However, there are also some limitations associated with the use of O-Palmityllongispinogenin in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of O-Palmityllongispinogenin is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on O-Palmityllongispinogenin. One potential direction is to further study its anticancer properties and investigate its potential as a cancer therapy. Additionally, more research is needed to fully understand the mechanism of action of O-Palmityllongispinogenin and its effects on various signaling pathways. Finally, more research is needed to investigate the potential use of O-Palmityllongispinogenin in the treatment of liver diseases.

Synthesis Methods

The synthesis of O-Palmityllongispinogenin involves the extraction of the compound from the roots of Asparagus racemosus. The extraction process involves the use of solvents such as methanol, ethanol, and water. The extract is then subjected to various purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to obtain pure O-Palmityllongispinogenin.

Scientific Research Applications

O-Palmityllongispinogenin has been studied extensively for its potential therapeutic applications. It has been found to possess various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Studies have shown that O-Palmityllongispinogenin can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, O-Palmityllongispinogenin has been found to possess antioxidant properties, which can help protect cells from oxidative damage.

properties

CAS RN

122249-95-0

Product Name

O-Palmityllongispinogenin

Molecular Formula

C46H80O4

Molecular Weight

697.1 g/mol

IUPAC Name

[(3S,6aR,6bS,8S,8aS,12aR,14aR,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate

InChI

InChI=1S/C46H80O4/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(49)50-39-26-27-43(6)36(42(39,4)5)25-28-44(7)37(43)24-23-34-35-31-41(2,3)29-30-46(35,33-47)38(48)32-45(34,44)8/h23,35-39,47-48H,9-22,24-33H2,1-8H3/t35-,36?,37-,38+,39+,43+,44-,45-,46-/m1/s1

InChI Key

OPGQHWKKODQISN-ZWJGQMMPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC=C4[C@H]5CC(CC[C@@]5([C@H](C[C@]4([C@@]3(CCC2C1(C)C)C)C)O)CO)(C)C)C

SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CC(C5(C4CC(CC5)(C)C)CO)O)C)C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CC(C5(C4CC(CC5)(C)C)CO)O)C)C)C

synonyms

O-palmityllongispinogenin

Origin of Product

United States

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